molecular formula C11H14O4 B2379439 3-(2-ethoxyphenoxy)propanoic Acid CAS No. 379254-66-7

3-(2-ethoxyphenoxy)propanoic Acid

Cat. No. B2379439
M. Wt: 210.229
InChI Key: JIRXOYJJNCNFGX-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenoxy)propanoic Acid, also known as C11H14O4, is a unique chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-(2-ethoxyphenoxy)propanoic Acid is represented by the linear formula C11H14O4 . The SMILES string is CCOC1=CC=CC=C1OCCC(O)=O and the InChI is 1S/C11H14O4/c1-2-14-9-5-3-4-6-10(9)15-8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) .

Scientific Research Applications

Renewable Building Block for Polybenzoxazine

3-(4-Hydroxyphenyl)propanoic acid, a compound related to 3-(2-ethoxyphenoxy)propanoic acid, is utilized as a renewable building block in materials science. It enhances the reactivity of molecules towards benzoxazine ring formation, offering an eco-friendly alternative to phenol in producing benzoxazine-based materials with wide applications due to their thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Anti-Inflammatory Properties

New phenolic compounds, including derivatives of 3-(2-ethoxyphenoxy)propanoic acid, have been isolated from the tender leaves of Eucommia ulmoides Oliv. These compounds show potential anti-inflammatory effects, indicating possible applications in treating inflammation-related conditions (Ren et al., 2021).

Electrochemical Hydrogenation Applications

3-(Methoxyphenyl)propenoic acids, closely related to 3-(2-ethoxyphenoxy)propanoic acid, have been successfully hydrogenated electrochemically. This process yields 3-(methoxyphenyl)propanoic acids with high efficiency, suggesting potential applications in organic synthesis and industrial chemical processes (Korotaeva et al., 2011).

Enzyme-Catalyzed Synthesis

Enzymatic processes have been developed for synthesizing enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids, which are structurally similar to 3-(2-ethoxyphenoxy)propanoic acid. This approach is significant for producing chiral compounds used in various chemical syntheses (Brem et al., 2010).

Chemopreventive Potential

Derivatives of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, related to 3-(2-ethoxyphenoxy)propanoic acid, have shown promise as cancer chemopreventive agents. This highlights the potential use of similar compounds in developing novel chemopreventive drugs (Curini et al., 2006).

Large-Scale Production of PPAR Agonists

A novel biocatalytic method has been developed for producing S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, a compound similar to 3-(2-ethoxyphenoxy)propanoic acid, used in synthesizing PPARα and -γ agonists. This represents an important advancement in the pharmaceutical manufacturing of specific drug components (Deussen et al., 2003).

Quantification in Human Metabolism

3-Hydroxy-3-(3-hydroxyphenyl)propanoic acid, structurally related to 3-(2-ethoxyphenoxy)propanoic acid, has been identified in human metabolism. This discovery is significant for understanding biochemical pathways and potential implications in conditions like schizophrenia and autism (Obrenovich et al., 2018).

Synthesis of Chiral Epoxides

Chiral epoxides, including ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, are synthesized from compounds structurally related to 3-(2-ethoxyphenoxy)propanoic acid. These chiral epoxides are valuable precursors in various chemical syntheses, demonstrating the versatility of similar compounds in the chemical industry (Peru et al., 2016).

Atmospheric Degradation Studies

The atmospheric degradation of 3-ethoxy-1-propanol, a compound related to 3-(2-ethoxyphenoxy)propanoic acid, has been studied, providing insights into the environmental impacts and chemical behavior of similar compounds in the atmosphere (Aranda et al., 2021).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . It’s important to handle it with care, as with all chemicals. The safety information indicates that the flash point is not applicable .

properties

IUPAC Name

3-(2-ethoxyphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-14-9-5-3-4-6-10(9)15-8-7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRXOYJJNCNFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyphenoxy)propanoic Acid

CAS RN

379254-66-7
Record name 3-(2-ethoxyphenoxy)propanoic acid
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